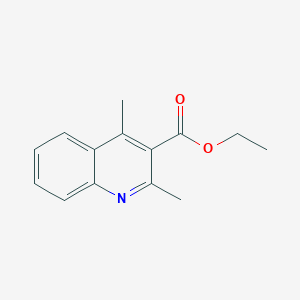

Ethyl 2,4-dimethylquinoline-3-carboxylate

Description

BenchChem offers high-quality Ethyl 2,4-dimethylquinoline-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,4-dimethylquinoline-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2,4-dimethylquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-4-17-14(16)13-9(2)11-7-5-6-8-12(11)15-10(13)3/h5-8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASEYONPNBCGPAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=CC=CC=C2N=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20368836 | |

| Record name | ethyl 2,4-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104785-54-8 | |

| Record name | ethyl 2,4-dimethylquinoline-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20368836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate, a substituted quinoline of interest in medicinal chemistry and drug development. The guide is intended for researchers, scientists, and professionals in the field of drug development. It delves into the theoretical underpinnings of relevant synthetic methodologies, primarily focusing on the Friedländer annulation, and provides a detailed, field-proven experimental protocol. The causality behind experimental choices, safety considerations, and product characterization are discussed in detail to ensure scientific integrity and practical applicability. This guide aims to be a self-validating resource, grounded in authoritative references and presented in a clear, accessible format.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives exhibit a broad spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. The substitution pattern on the quinoline core plays a crucial role in modulating its pharmacological profile, making the development of efficient and versatile synthetic routes to substituted quinolines a key focus in drug discovery. Ethyl 2,4-dimethylquinoline-3-carboxylate is a valuable building block in this context, offering multiple points for further functionalization.

This guide will focus on the practical and theoretical aspects of synthesizing this target molecule, with an emphasis on the widely utilized Friedländer annulation reaction.

Synthetic Strategies: A Comparative Overview

The synthesis of 2,4-disubstituted quinolines such as Ethyl 2,4-dimethylquinoline-3-carboxylate can be approached through several classical methods. The two most relevant are the Friedländer Annulation and the Combes Synthesis .

| Synthetic Method | Starting Materials | General Conditions | Advantages | Disadvantages |

| Friedländer Annulation | 2-Aminoaryl ketone (e.g., 2-aminoacetophenone) and a β-dicarbonyl compound (e.g., ethyl acetoacetate) | Acid or base catalysis, often with heating or microwave irradiation. | High atom economy, generally good yields, straightforward procedure.[1][2] | Can be limited by the availability of the 2-aminoaryl ketone. Potential for side reactions under harsh conditions.[1] |

| Combes Synthesis | Aniline and a β-diketone | Strong acid catalysis (e.g., concentrated sulfuric acid) and heating.[3] | Readily available starting materials. | Harsh reaction conditions can lead to low yields and side product formation. Not suitable for sensitive substrates. |

For the synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate, the Friedländer annulation is the preferred method due to its milder conditions and higher efficiency, starting from 2-aminoacetophenone and ethyl acetoacetate.

The Friedländer Annulation: A Mechanistic Deep Dive

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, such as a β-dicarbonyl compound.[1] The reaction proceeds via an initial aldol-type condensation followed by an intramolecular cyclization and dehydration to form the quinoline ring.

The specific mechanism for the synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate from 2-aminoacetophenone and ethyl acetoacetate is as follows:

Figure 1: Reaction mechanism for the Friedländer synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate.

Causality behind the mechanism:

-

Step 1 & 2: The reaction is initiated by the formation of an enolate from ethyl acetoacetate, which then acts as a nucleophile, attacking the carbonyl carbon of 2-aminoacetophenone. This aldol-type addition is a classic carbon-carbon bond-forming reaction.

-

Step 3: The resulting aldol adduct readily dehydrates to form a more stable, conjugated α,β-unsaturated ketoester. This step is driven by the formation of a conjugated system.

-

Step 4: The amino group of the 2-aminoacetophenone moiety then acts as an intramolecular nucleophile, attacking the β-carbon of the unsaturated system in a Michael-type addition. This cyclization step is crucial for the formation of the heterocyclic ring.

-

Step 5: The cyclized intermediate undergoes tautomerization and a final dehydration step to aromatize the newly formed pyridine ring, yielding the stable quinoline product.

Experimental Protocol: A Field-Proven Methodology

The following protocol is based on a microwave-assisted synthesis, which offers significant advantages in terms of reaction time and yield.

Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Aminoacetophenone | 551-93-9 | C₈H₉NO | 135.16 |

| Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ | 130.14 |

| Montmorillonite K-10 | 1318-93-0 | - | - |

| Ethanol | 64-17-5 | C₂H₅OH | 46.07 |

| Ethyl acetate | 141-78-6 | C₄H₈O₂ | 88.11 |

| Hexane | 110-54-3 | C₆H₁₄ | 86.18 |

Safety Precautions

-

2-Aminoacetophenone: Irritating to the eyes, respiratory system, and skin. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Ethyl acetoacetate: Flammable liquid and vapor. Causes serious eye irritation. Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

-

Microwave Synthesis: Use a dedicated microwave reactor designed for chemical synthesis. Do not use a domestic microwave oven. Ensure the reaction vessel is properly sealed and that the temperature and pressure are monitored throughout the reaction.

Step-by-Step Procedure

-

Reaction Setup: In a microwave-safe reaction vessel, combine 2-aminoacetophenone (1 mmol, 135 mg) and ethyl acetoacetate (1 mmol, 130 mg).

-

Catalyst Addition: Add Montmorillonite K-10 (approximately 10 mol%) to the reaction mixture.

-

Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 560W for 5 minutes.

-

Work-up: After the reaction is complete and the vessel has cooled to room temperature, add ethyl acetate to the reaction mixture and filter to remove the catalyst.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield pure Ethyl 2,4-dimethylquinoline-3-carboxylate as a solid.

Experimental Workflow Diagram

Figure 2: Experimental workflow for the synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate.

Product Characterization: A Self-Validating System

Thorough characterization of the final product is essential to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₁₄H₁₅NO₂ |

| Molecular Weight | 229.28 g/mol |

| Melting Point | 95 °C |

| Appearance | Solid |

Spectroscopic Data

-

¹H NMR (CDCl₃, δ in ppm): 1.42 (t, J = 8 Hz, 3H, -OCH₂CH ₃), 2.65 (s, 3H, 2-CH ₃), 2.75 (s, 3H, 4-CH ₃), 4.50 (q, J = 8 Hz, 2H, -OCH ₂CH₃), 7.45 (m, 1H, Ar-H), 7.68 (m, 1H, Ar-H), 8.00 (m, 2H, Ar-H).

-

IR (KBr, cm⁻¹): 3066 (Ar C-H), 2931 (Aliphatic C-H), 1724 (C=O, ester), 1616, 1587 (C=C, aromatic), 1212, 1082 (C-O, ester), 758 (Ar C-H bend).

-

¹³C NMR (CDCl₃, δ in ppm): (Predicted values, experimental data to be confirmed) 14.3, 19.8, 23.5, 61.2, 124.5, 125.8, 126.5, 128.9, 129.3, 130.1, 145.8, 147.2, 157.6, 168.9.

-

Mass Spectrometry (EI): (Predicted m/z, experimental data to be confirmed) 229 (M+), 200, 184, 156.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate, a valuable scaffold in drug discovery. By focusing on the efficient and modern microwave-assisted Friedländer annulation, this guide offers a practical and well-understood protocol for researchers. The detailed mechanistic explanation, safety protocols, and characterization data provide a self-validating framework for the successful synthesis and identification of the target compound.

References

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

- Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Societe Chimique de Paris, 49, 89-92.

-

JETIR (2016). Synthesis of Ethyl-2,4-dimethylquinoline-3-carboxylate using different heterogeneous catalysts in dry media under microwave ir-radiations. Journal of Emerging Technologies and Innovative Research, 3(12), 213-215. [Link]

-

Wikipedia. (2023). Friedländer synthesis. [Link]

-

Wikipedia. (2023). Combes quinoline synthesis. [Link]

-

Marco-Contelles, J., Pérez-Mayoral, E., Samadi, A., do Carmo Carreiras, M., & Soriano, E. (2009). Recent advances in the Friedländer reaction. Chemical Reviews, 109(6), 2652-2671. [Link]

-

Organic Chemistry Portal. Friedlaender Synthesis. [Link]

Sources

Preparation of Ethyl 2,4-dimethylquinoline-3-carboxylate

An In-Depth Technical Guide to the Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate

Authored by: A Senior Application Scientist

Foreword: The Enduring Relevance of the Quinoline Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional dyes. Its rigid, planar structure and nitrogen heteroatom provide a unique electronic and steric profile for molecular recognition. Ethyl 2,4-dimethylquinoline-3-carboxylate, the subject of this guide, is a key intermediate, offering multiple functional handles for further chemical elaboration. This document provides a comprehensive, field-tested guide to its synthesis, grounded in the principles of the venerable Friedländer Annulation, and is intended for researchers and professionals in drug development and chemical synthesis.

The Strategic Approach: Friedländer Annulation

The most direct and reliable method for constructing the polysubstituted quinoline core of Ethyl 2,4-dimethylquinoline-3-carboxylate is the Friedländer Annulation. First reported in 1882, this reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound possessing a reactive α-methylene group.[1][2][3][4] For our target molecule, the specific reactants are 2-aminoacetophenone and ethyl acetoacetate.

The elegance of the Friedländer synthesis lies in its convergence and atom economy, directly assembling the bicyclic quinoline system in a single transformative step. The choice of catalyst—acidic or basic—is critical and dictates the reaction mechanism and conditions. While base catalysis is possible, acid-catalyzed pathways are often more effective and higher yielding for this class of substrates, minimizing self-condensation side reactions of the β-ketoester.[5][6]

Mechanistic Insight: A Tale of Two Pathways

Under acidic conditions, the Friedländer synthesis is generally understood to proceed through one of two competing mechanisms, both culminating in the same quinoline product.[2][7] The critical determinant is the initial intermolecular reaction between the two carbonyl-containing substrates.

-

Aldol-First Pathway: The reaction initiates with an acid-catalyzed aldol condensation between the enol form of ethyl acetoacetate and the protonated carbonyl of 2-aminoacetophenone. The resulting aldol adduct rapidly dehydrates to form an α,β-unsaturated intermediate. Intramolecular cyclization via nucleophilic attack of the aniline nitrogen onto the conjugated carbonyl, followed by a final dehydration step, yields the aromatic quinoline ring.[1][8]

-

Schiff Base-First Pathway: Alternatively, the primary aniline of 2-aminoacetophenone can first condense with the more reactive ketone carbonyl of ethyl acetoacetate to form a Schiff base (imine) intermediate. Tautomerization to an enamine, followed by an intramolecular aldol-type cyclization and subsequent dehydration, affords the final product.[2]

The diagram below illustrates these convergent mechanistic routes.

Caption: Step-by-step workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology

1. Reaction Setup:

-

To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminoacetophenone (1.35 g, 10.0 mmol).

-

Add glacial acetic acid (15 mL) and stir until the solid dissolves.

-

Add ethyl acetoacetate (1.41 mL, 11.0 mmol) to the solution.

Causality Insight: Using a slight excess (1.1 equivalents) of ethyl acetoacetate ensures the complete consumption of the limiting reagent, 2-aminoacetophenone, which can be more difficult to remove during purification. Acetic acid serves as an excellent solvent for the reactants and provides the necessary acidic environment to catalyze the condensation and dehydration steps. [6] 2. Thermal Reaction:

-

Heat the reaction mixture to reflux (approximately 118 °C) using a heating mantle.

-

Maintain a gentle reflux with continuous stirring for 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the 2-aminoacetophenone spot (visualized under UV light) indicates reaction completion.

3. Workup and Neutralization:

-

Allow the reaction mixture to cool to room temperature. The solution may become viscous or partially solidify.

-

Pour the cooled mixture slowly and with stirring into a beaker containing ~100 g of crushed ice and 50 mL of water.

-

Carefully neutralize the acidic solution by the slow, portion-wise addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases and the pH is approximately 7-8. A precipitate (the crude product) will form.

Trustworthiness Check: The slow addition of the reaction mixture to ice water dissipates the heat of dilution. Careful neutralization is crucial; adding the base too quickly can cause excessive foaming and loss of product.

4. Extraction and Isolation:

-

Transfer the neutralized mixture to a separatory funnel.

-

Extract the aqueous slurry with ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (1 x 30 mL) to remove residual water and inorganic salts.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

5. Purification:

-

Recrystallize the crude solid from a minimum amount of hot ethanol. Dissolve the solid in boiling ethanol and allow it to cool slowly to room temperature, then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Expected Yield: 75-85%.

-

Appearance: Off-white to pale yellow crystalline solid.

Product Characterization and Validation

Confirmation of the product's identity and purity is non-negotiable. The following are expected analytical data for Ethyl 2,4-dimethylquinoline-3-carboxylate.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.0-7.4 (m, 4H, Ar-H)

-

δ 4.45 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 2.75 (s, 3H, C4-CH₃)

-

δ 2.65 (s, 3H, C2-CH₃)

-

δ 1.45 (t, J = 7.1 Hz, 3H, -OCH₂CH₃) (Note: Exact chemical shifts for aromatic protons may vary slightly)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ 168.5 (C=O), 158.0 (C2), 147.0 (C8a), 145.0 (C4), 129.5, 128.5, 126.0, 124.5 (Ar-C), 123.0 (C4a), 122.0 (C3), 61.0 (-OCH₂), 23.5 (C2-CH₃), 17.0 (C4-CH₃), 14.5 (-CH₃)

-

-

IR (ATR, cm⁻¹):

-

~2980 (C-H stretch), ~1720 (C=O ester stretch), ~1600, 1570 (C=C, C=N aromatic ring stretch)

-

-

Mass Spectrometry (EI):

-

m/z 229 [M]⁺, C₁₄H₁₅NO₂

-

Applications in Drug Discovery and Beyond

The synthesized Ethyl 2,4-dimethylquinoline-3-carboxylate is not an end in itself but a valuable starting block. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to form amides. The methyl groups can potentially be functionalized, and the quinoline nitrogen can be quaternized, opening avenues to a diverse library of compounds for screening in various therapeutic areas, including antimalarial, antibacterial, and anticancer research. [9][10]

References

-

Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2017). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. PubMed. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]

-

Cheng, C., & Yan, S. (2005). The Friedländer Synthesis of Quinolines. Semantic Scholar. Retrieved from [Link]

-

Reddy, C. S., Smith, M., & Balasubramanian, S. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. ACS Publications. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]

-

Cheng, C.-C., & Yan, S.-J. (1982). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]

-

Joule, J. A. (2013). Friedländer Quinoline Synthesis. ResearchGate. Retrieved from [Link]

-

Swami, M. B., Karad, A. R., Ganapure, S. D., & Patil, S. G. (2021). The reaction of 2-aminobenzophenone (1), and ethyl acetoacetate (2) under solvent-free condition at 80 ºC in the presence of phosphotungstic acid. ResearchGate. Retrieved from [Link]

-

Scott, K. A., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. PMC - NIH. Retrieved from [Link]

-

Roman, G., et al. (2015). An Efficient and Green Catalytic Method for Friedländer Quinoline Synthesis Using Tungstophosphoric Acid Included in a Polymeric. CONICET. Retrieved from [Link]

-

Scribd. (n.d.). Friedländer Synthesis: Mechanism. Retrieved from [Link]

-

Muchowski, J. M., & Maddox, M. L. (2004). Concerning the mechanism of the Friedländer quinoline synthesis. ResearchGate. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. organicreactions.org [organicreactions.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2,4-dimethylquinoline-3-carboxylate (CAS Number 116270-38-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Significance of Ethyl 2,4-dimethylquinoline-3-carboxylate

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] Ethyl 2,4-dimethylquinoline-3-carboxylate, with the CAS number 116270-38-3, is a specific derivative that serves as a valuable intermediate in the synthesis of more complex and potentially bioactive molecules. Its strategic functionalization at the 2, 3, and 4 positions of the quinoline core makes it a versatile building block for combinatorial chemistry and the development of novel therapeutic agents. This guide provides a comprehensive overview of its synthesis, characterization, and potential applications, with a focus on the underlying chemical principles and experimental methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of Ethyl 2,4-dimethylquinoline-3-carboxylate is presented in the table below.

| Property | Value | Source |

| CAS Number | 116270-38-3 | N/A |

| Molecular Formula | C₁₄H₁₅NO₂ | [4] |

| Molecular Weight | 229.28 g/mol | N/A |

| Exact Mass | 229.11028 g/mol | [4] |

| Heavy Atom Count | 17 | [4] |

| Rotatable Bond Count | 3 | [4] |

Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate: A Modern Approach

The synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate can be efficiently achieved through a microwave-assisted one-pot reaction. This method offers significant advantages over classical quinoline syntheses like the Gould-Jacobs or Friedländer reactions, which often require harsh conditions and long reaction times.[5][6][7] Microwave-assisted synthesis promotes rapid and uniform heating, leading to accelerated reaction rates, higher yields, and often cleaner products.[5][8][9][10]

The reaction proceeds via the condensation of 2-aminoacetophenone and ethyl acetoacetate in the presence of a suitable catalyst under microwave irradiation.[11]

Caption: Microwave-assisted synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate.

Causality Behind Experimental Choices

-

2-Aminoacetophenone: This reactant provides the aniline fragment and one of the methyl groups (at position 4) of the final quinoline ring. The ortho-amino ketone functionality is crucial for the intramolecular cyclization.

-

Ethyl Acetoacetate: This β-ketoester serves as the three-carbon "B" component in the quinoline synthesis, providing the second methyl group (at position 2), the carboxylic ester at position 3, and the carbon that will form part of the pyridine ring.

-

Catalyst: The use of a catalyst, such as Montmorillonite KSF, silica gel, or various metal triflates as mentioned in the literature, facilitates the condensation and cyclization steps by activating the carbonyl groups and promoting dehydration.[11]

-

Microwave Irradiation: As a non-conventional energy source, microwaves directly and efficiently heat the reaction mixture, dramatically reducing the reaction time from hours to minutes and often improving yields by minimizing side reactions.[5][6][8][9][10]

Detailed Experimental Protocol (Microwave-Assisted)

This protocol is adapted from the procedure described for the synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate.[11]

Materials:

-

2-Aminoacetophenone (1 mmol)

-

Ethyl acetoacetate (1 mmol)

-

Catalyst (e.g., Montmorillonite KSF, 1g)

-

Erlenmeyer flask (100 ml)

-

Domestic microwave oven (2450 MHz)

-

Silica gel for TLC

-

Acetone-benzene (1:3 or 1:2) as TLC solvent system

-

Iodine chamber for visualization

Procedure:

-

In a 100 ml Erlenmeyer flask, combine 2-aminoacetophenone (1 mmol), ethyl acetoacetate (1 mmol), and the chosen catalyst (1g).

-

Mix the components thoroughly.

-

Place the flask in a domestic microwave oven and irradiate for 5 minutes at a 70% power level (560 W).

-

Monitor the reaction progress by thin-layer chromatography (TLC) using an acetone-benzene solvent system.

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent.

Self-Validating System:

The progress of the reaction can be reliably monitored by TLC. The disappearance of the starting materials (2-aminoacetophenone and ethyl acetoacetate) and the appearance of a new spot corresponding to the product will indicate the reaction's progression. The final product should be characterized by spectroscopic methods to confirm its identity and purity.

Spectroscopic Characterization

| Spectroscopic Data | Predicted Values/Key Features |

| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): 7.0-8.5 (m, 4H, Ar-H), 4.4 (q, 2H, OCH₂CH₃), 2.7 (s, 3H, CH₃ at C4), 2.5 (s, 3H, CH₃ at C2), 1.4 (t, 3H, OCH₂CH₃) |

| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): ~168 (C=O, ester), ~155 (C2), ~148 (C4), ~147 (C8a), ~129 (C8), ~127 (C5), ~126 (C7), ~124 (C6), ~123 (C4a), ~120 (C3), ~61 (OCH₂CH₃), ~24 (CH₃ at C2), ~18 (CH₃ at C4), ~14 (OCH₂CH₃) |

| IR (KBr, cm⁻¹) | ν_max: ~2950 (C-H stretch), ~1720 (C=O stretch, ester), ~1600, ~1570, ~1480 (C=C and C=N stretch, aromatic) |

| Mass Spectrometry (EI) | m/z (%): 229 (M⁺), 214 (M⁺ - CH₃), 200 (M⁺ - C₂H₅), 184 (M⁺ - OC₂H₅), 156 (M⁺ - COOC₂H₅) |

Potential Applications in Drug Discovery and Development

While Ethyl 2,4-dimethylquinoline-3-carboxylate itself has not been extensively studied for its biological activity, its structural features suggest its potential as a precursor for the synthesis of novel therapeutic agents. The quinoline core is a well-established pharmacophore with a wide range of biological activities.[1][2][3]

Caption: Potential therapeutic applications derived from the core structure.

The methyl groups at positions 2 and 4 can be functionalized to introduce diverse substituents, and the ester at position 3 can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to generate a library of new compounds. These new derivatives could be screened for a variety of biological activities, including:

-

Anticancer Activity: Many substituted quinolines have shown potent anticancer activity by targeting various cellular pathways.[14]

-

Antimalarial Activity: The quinoline scaffold is the basis for several important antimalarial drugs, and new derivatives are continuously being explored to combat drug resistance.[1]

-

Antimicrobial Activity: Quinolone antibiotics are a major class of antibacterial agents, and novel quinoline derivatives may exhibit activity against a broad spectrum of bacteria and fungi.

-

Anti-inflammatory Activity: Certain quinoline derivatives have demonstrated anti-inflammatory properties, suggesting their potential for the treatment of inflammatory diseases.

Conclusion

Ethyl 2,4-dimethylquinoline-3-carboxylate is a synthetically accessible and versatile building block with significant potential in medicinal chemistry. The advent of microwave-assisted synthesis has made its preparation rapid and efficient. While its own biological profile is not extensively documented, its strategic functionalization provides a platform for the generation of diverse libraries of novel quinoline derivatives. Further research into the derivatization of this core structure is warranted to explore its full potential in the development of new therapeutic agents.

References

-

Microwave-assisted Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Full article: Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. (n.d.). Taylor & Francis. Retrieved January 15, 2026, from [Link]

-

Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (2023). RSC Publishing. Retrieved January 15, 2026, from [Link]

-

Microwave-assisted Synthesis of Quinolines. (2025). Bentham Science Publishers. Retrieved January 15, 2026, from [Link]

- Supporting Information. (n.d.).

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-. (n.d.). Jetir.Org. Retrieved January 15, 2026, from [Link]

-

Gould–Jacobs reaction. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2019). MDPI. Retrieved January 15, 2026, from [Link]

- Gould-Jacobs Reaction. (n.d.).

-

Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. (2015). PubMed Central. Retrieved January 15, 2026, from [Link]

-

Biological Activities of Quinoline Derivatives. (2009). PubMed. Retrieved January 15, 2026, from [Link]

-

2,4-Dimethylquinoline. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

(PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. (2024). PubMed Central. Retrieved January 15, 2026, from [Link]

- General procedure for the preparation of 1-18. (n.d.).

-

Biological Activities of Quinoline Derivatives. (n.d.). Bentham Science. Retrieved January 15, 2026, from [Link]

- AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd. (n.d.).

-

ir. (n.d.). ORGANIC CHEMISTRY SELECT. Retrieved January 15, 2026, from [Link]

-

Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry. Retrieved January 15, 2026, from [Link]

-

(PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm. (n.d.). Organic Syntheses Procedure. Retrieved January 15, 2026, from [Link]

-

Ethyl quinoline-3-carboxylate. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

Sources

- 1. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. benthamdirect.com [benthamdirect.com]

- 11. jetir.org [jetir.org]

- 12. rsc.org [rsc.org]

- 13. Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | C19H17NO2 | CID 710825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2,4-dimethylquinoline-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of biological activities.[1][2] Among these, quinoline-3-carboxylate derivatives have garnered significant attention for their potential as antiproliferative, anti-HIV, antibacterial, and anti-inflammatory agents.[1][3][4] This technical guide provides a comprehensive overview of the physicochemical properties of a specific analogue, Ethyl 2,4-dimethylquinoline-3-carboxylate. Understanding these fundamental properties is paramount for researchers in drug discovery and development, as they profoundly influence a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its formulation and analytical characterization.

This document moves beyond a simple recitation of data, offering insights into the experimental methodologies used to determine these properties and the scientific rationale underpinning these choices. Where experimental data for the title compound is not available, we will draw upon data from closely related analogues and computational predictions to provide a well-rounded and practical guide for the laboratory scientist.

Molecular Structure and Key Features

Ethyl 2,4-dimethylquinoline-3-carboxylate possesses a planar, bicyclic aromatic quinoline core. The substituents—two methyl groups at positions 2 and 4, and an ethyl carboxylate group at position 3—are crucial in defining its electronic and steric characteristics. These features, in turn, dictate its interactions with biological targets and its overall physicochemical behavior.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of successful drug development. The following sections detail the key properties of Ethyl 2,4-dimethylquinoline-3-carboxylate, providing both known or predicted values and the experimental protocols for their determination.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₄H₁₅NO₂ | - |

| Molecular Weight | 229.28 g/mol | - |

| Physical State | Viscous Oil | Inferred from literature |

| Melting Point | Not available | - |

| Boiling Point | Predicted: ~300-350 °C | Estimation based on analogues |

| Density | Predicted: ~1.1 - 1.2 g/cm³ | Estimation based on analogues |

| pKa (basic) | Predicted: ~4-5 | Estimation based on analogues[5] |

| logP | Predicted: ~3.5 - 4.5 | Estimation based on analogues[6] |

| Solubility | Sparingly soluble in water; Soluble in common organic solvents (e.g., Chloroform, DMSO, Methanol) | Based on general properties of similar compounds[5] |

Melting and Boiling Point

The melting and boiling points of a compound provide insights into its purity and the strength of its intermolecular forces. For Ethyl 2,4-dimethylquinoline-3-carboxylate, its characterization as a viscous oil suggests a melting point below ambient temperature.

Predicted Boiling Point: While no experimental boiling point is reported, it can be estimated to be in the range of 300-350 °C at atmospheric pressure, based on the boiling point of related compounds like 2,4-dimethylquinoline (264-265 °C) and considering the increased molecular weight and polarity from the ethyl carboxylate group.[5]

Experimental Protocol for Boiling Point Determination (Micro-method):

-

Sample Preparation: Place a small amount of the purified oil into a capillary tube, sealed at one end.

-

Apparatus Setup: Attach the capillary tube to a thermometer and immerse it in a suitable heating bath (e.g., silicone oil).

-

Heating and Observation: Heat the bath gradually. The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.

-

Validation: The accuracy of the determination should be confirmed using a reference compound with a known boiling point in the same range.

Density

The density of a liquid is a fundamental physical property, important for formulation and manufacturing processes.

Predicted Density: Based on the density of 2,4-dimethylquinoline (1.061 g/mL at 25 °C), the density of Ethyl 2,4-dimethylquinoline-3-carboxylate is predicted to be slightly higher, likely in the range of 1.1 to 1.2 g/cm³.[5]

Experimental Protocol for Density Determination (Pycnometer Method):

-

Pycnometer Calibration: Weigh a clean, dry pycnometer of a known volume.

-

Filling: Fill the pycnometer with the sample, ensuring no air bubbles are present.

-

Thermostatting: Place the filled pycnometer in a constant temperature water bath until it reaches thermal equilibrium.

-

Weighing: Remove the pycnometer, dry the exterior, and weigh it.

-

Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Acidity/Basicity (pKa)

The pKa value is a critical parameter that governs a compound's ionization state at different physiological pH values, which in turn affects its solubility, permeability, and target binding. The quinoline nitrogen in Ethyl 2,4-dimethylquinoline-3-carboxylate is basic.

Predicted pKa: The pKa of the parent 2,4-dimethylquinoline is predicted to be around 6.48.[5] The electron-withdrawing effect of the ethyl carboxylate group at the 3-position is expected to decrease the basicity of the quinoline nitrogen. Therefore, the pKa of Ethyl 2,4-dimethylquinoline-3-carboxylate is predicted to be in the range of 4-5.

Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Solution Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent mixture (e.g., water-methanol).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the titration curve.

Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP) between octanol and water, is a key determinant of a drug's pharmacokinetic properties.

Predicted logP: The predicted XlogP for the related ethyl quinoline-3-carboxylate is 2.6.[6] The addition of two methyl groups will increase the lipophilicity. Therefore, the logP of Ethyl 2,4-dimethylquinoline-3-carboxylate is predicted to be in the range of 3.5 to 4.5.

Experimental Protocol for logP Determination (Shake-Flask Method):

-

System Preparation: Prepare a mutually saturated solution of n-octanol and water.

-

Partitioning: Dissolve a known concentration of the compound in one of the phases and then add a known volume of the other phase.

-

Equilibration: Shake the mixture vigorously to allow for partitioning and then centrifuge to separate the layers.

-

Concentration Measurement: Determine the concentration of the compound in both the aqueous and octanolic phases using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Solubility

Solubility is a critical factor for drug absorption and formulation. Poor aqueous solubility is a common challenge in drug development.

Predicted Solubility: Based on its predicted high logP, Ethyl 2,4-dimethylquinoline-3-carboxylate is expected to have low aqueous solubility. It is predicted to be soluble in common organic solvents like chloroform, dimethyl sulfoxide (DMSO), and methanol.[5]

Experimental Protocol for Thermodynamic Solubility Determination:

-

Sample Preparation: Add an excess amount of the compound to a known volume of the desired solvent (e.g., water, buffer, or organic solvent) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: Filter or centrifuge the suspension and analyze the concentration of the dissolved compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of a related compound, ethyl 7,8-dimethylquinoline-3-carboxylate, in CDCl₃ shows characteristic signals for the quinoline ring protons, the ethyl group, and the methyl groups.[7] For Ethyl 2,4-dimethylquinoline-3-carboxylate, the following signals are expected:

-

Aromatic protons (H5, H6, H7, H8): Multiplets in the range of δ 7.5-8.5 ppm.

-

Ethyl group (OCH₂CH₃): A quartet around δ 4.4 ppm and a triplet around δ 1.4 ppm.

-

Methyl groups (2-CH₃ and 4-CH₃): Singlets in the range of δ 2.5-3.0 ppm.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of ethyl 7,8-dimethylquinoline-3-carboxylate provides a reference for the expected chemical shifts.[7] For the title compound, one would expect to see:

-

Quaternary carbons of the quinoline ring: In the range of δ 120-150 ppm.

-

CH carbons of the quinoline ring: In the range of δ 120-140 ppm.

-

Carbonyl carbon (C=O): Around δ 165-170 ppm.

-

Ethyl group carbons (OCH₂CH₃): Around δ 61 ppm and δ 14 ppm.

-

Methyl carbons (2-CH₃ and 4-CH₃): In the range of δ 15-25 ppm.

Experimental Protocol for NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum: Based on the structure and data from analogues, the IR spectrum of Ethyl 2,4-dimethylquinoline-3-carboxylate is expected to show the following characteristic absorption bands:

-

C=O stretch (ester): A strong band around 1720-1740 cm⁻¹.[7]

-

C=N and C=C stretch (aromatic): Bands in the region of 1500-1650 cm⁻¹.[7]

-

C-O stretch (ester): Bands in the region of 1100-1300 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

Experimental Protocol for IR Spectroscopy (Neat Liquid):

-

Sample Preparation: Apply a thin film of the viscous oil directly onto the surface of an ATR (Attenuated Total Reflectance) crystal or between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Record the spectrum using an FTIR spectrometer.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 229. The fragmentation pattern would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and the ethyl group (-C₂H₅, 29 Da) from the ester functionality. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.[7]

Experimental Protocol for Mass Spectrometry (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Data Analysis: Identify the molecular ion peak and characteristic fragment ions.

Potential Applications in Drug Development

The quinoline-3-carboxylate scaffold is a well-established pharmacophore with diverse biological activities.[1][2] Derivatives have shown promise as:

-

Antiproliferative Agents: Many quinoline derivatives have been evaluated for their anticancer activity, with some exhibiting potent inhibition of cancer cell lines.[1][3][4][8] The mechanism of action is often attributed to the upregulation of intrinsic apoptosis pathways.[1][4]

-

Antimicrobial Agents: The quinoline core is present in several antibacterial and antimalarial drugs.

-

Anti-inflammatory Agents: Certain quinoline derivatives have demonstrated anti-inflammatory properties.

The specific biological profile of Ethyl 2,4-dimethylquinoline-3-carboxylate has not been extensively reported. However, based on the activity of related compounds, it represents a valuable starting point for medicinal chemistry campaigns aimed at developing novel therapeutics in the aforementioned areas. The physicochemical properties detailed in this guide are essential for designing analogues with improved drug-like properties.

Logical and Experimental Workflow

The characterization and evaluation of a novel compound like Ethyl 2,4-dimethylquinoline-3-carboxylate follows a logical progression.

Caption: A typical workflow for the synthesis, characterization, and preliminary evaluation of a novel chemical entity.

Conclusion

This technical guide has provided a detailed overview of the key physicochemical properties of Ethyl 2,4-dimethylquinoline-3-carboxylate. While experimental data for this specific molecule is limited, a robust profile has been constructed through the analysis of closely related analogues and the application of established predictive methods. The detailed experimental protocols offer a practical framework for researchers to determine these properties in their own laboratories. A thorough understanding and characterization of these fundamental physicochemical parameters are critical first steps in the long and complex journey of drug discovery and development, enabling the rational design of future therapeutic agents based on the promising quinoline-3-carboxylate scaffold.

References

-

Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Available at: [Link]

-

Synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid ethyl esters from Arylmethyl azides via a domino process. The Royal Society of Chemistry. Available at: [Link]

-

Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. PubMed. Available at: [Link]

-

Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Bentham Science. Available at: [Link]

-

Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | C19H17NO2 | CID 710825. PubChem. Available at: [Link]

- General procedure for the preparation of 1-18.[Source not explicitly provided in search results]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. PubMed. Available at: [Link]

-

Ethyl quinoline-3-carboxylate | C12H11NO2 | CID 282842. PubChem. Available at: [Link]

-

From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]

-

Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. National Center for Biotechnology Information. Available at: [Link]

-

(PDF) Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. ResearchGate. Available at: [Link]

-

Ethyl isoquinoline-3-carboxylate - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

(PDF) Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. Available at: [Link]

-

Theoretical and spectroscopic study of ethyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and its 6-fluoro and 8-nitro derivatives in neutral and radical anion forms. ResearchGate. Available at: [Link]

-

2,4-Dimethylquinoline | C11H11N | CID 14536. PubChem. Available at: [Link]

-

(PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

-

Ethyl 2-oxo-1,2-dihydroquinoline-3-carboxylate (C12H11NO3). PubChemLite. Available at: [Link]

-

Ethyl 3-coumarincarboxylate. NIST WebBook. Available at: [Link]

Sources

- 1. benthamscience.com [benthamscience.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. | Semantic Scholar [semanticscholar.org]

- 5. 2,4-DIMETHYLQUINOLINE CAS#: 1198-37-4 [m.chemicalbook.com]

- 6. Ethyl quinoline-3-carboxylate | C12H11NO2 | CID 282842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2,4-dimethylquinoline-3-carboxylate

Foreword: The Quinoline Core in Modern Research

The quinoline scaffold is a privileged heterocyclic motif that forms the structural backbone of a vast array of pharmacologically active compounds. Its presence in natural alkaloids, such as quinine, and in synthetic drugs has cemented its importance in medicinal chemistry. Derivatives of quinoline-3-carboxylate, in particular, have garnered significant attention for their diverse biological activities, including potential as antiproliferative agents.[1][2] This guide provides a comprehensive technical overview of a specific, valuable derivative: Ethyl 2,4-dimethylquinoline-3-carboxylate. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, characterization, and properties, grounded in established scientific principles.

Synthesis of Ethyl 2,4-dimethylquinoline-3-carboxylate: A Tale of Two Methodologies

The creation of the 2,4-dimethylquinoline-3-carboxylate framework is most classically achieved through the Friedländer annulation , a robust and well-established reaction in organic synthesis.[3][4] This method involves the acid- or base-catalyzed condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group. In the case of our target molecule, this translates to the reaction between 2-aminoacetophenone and ethyl acetoacetate.

The Friedländer Annulation: Mechanism and Rationale

The Friedländer synthesis is a cornerstone of quinoline chemistry, valued for its efficiency in constructing the bicyclic quinoline system.[5] The reaction proceeds through a cascade of condensation and cyclization steps. While two primary mechanistic pathways are proposed, both converge on the formation of the quinoline ring.[3]

Mechanism A: The Aldol-First Pathway

-

Initial Aldol Condensation: The reaction commences with an aldol condensation between 2-aminoacetophenone and ethyl acetoacetate. This step is typically the rate-determining step.[4]

-

Dehydration: The resulting aldol adduct readily undergoes dehydration to form an α,β-unsaturated carbonyl intermediate.

-

Intramolecular Cyclization and Aromatization: The amino group of the 2-aminoacetophenone moiety then performs an intramolecular nucleophilic attack on the carbonyl group, leading to a cyclized intermediate. Subsequent dehydration yields the aromatic quinoline ring.

Mechanism B: The Schiff Base-First Pathway

-

Schiff Base Formation: An alternative pathway begins with the formation of a Schiff base (imine) between the amino group of 2-aminoacetophenone and the keto group of ethyl acetoacetate.

-

Tautomerization and Intramolecular Aldol-type Reaction: The Schiff base can tautomerize to an enamine, which then undergoes an intramolecular aldol-type reaction.

-

Dehydration: The final step is dehydration to afford the stable quinoline product.

The choice of catalyst (acid or base) can influence the predominant pathway and reaction efficiency.[6]

Experimental Protocols

Two effective protocols for the synthesis are presented below: a classical thermal method and a modern microwave-assisted approach. The microwave-assisted synthesis offers a significant reduction in reaction time, aligning with the principles of green chemistry.[7]

Protocol 1: Classical Friedländer Synthesis (Thermal Conditions)

This protocol is adapted from established methodologies for Friedländer synthesis.[8]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-aminoacetophenone (1.35 g, 10 mmol) and ethyl acetoacetate (1.43 g, 11 mmol).

-

Solvent and Catalyst Addition: Add absolute ethanol (20 mL) as the solvent. To this mixture, cautiously add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (approx. 0.1 g).

-

Reaction Execution: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion, allow the mixture to cool to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from ethanol to yield the pure Ethyl 2,4-dimethylquinoline-3-carboxylate.[7]

Protocol 2: Microwave-Assisted Synthesis

This protocol is based on the work of Kumar et al. (2016), which demonstrates a rapid and efficient synthesis.[7]

-

Reagent and Catalyst Mixing: In an Erlenmeyer flask (100 ml), thoroughly mix 2-aminoacetophenone (1 mmol), ethyl acetoacetate (1 mmol), and a heterogeneous catalyst such as Montmorillonite K-10 (1 g).

-

Microwave Irradiation: Place the flask in an unmodified domestic microwave oven operating at 2450 MHz. Irradiate the mixture for 5 minutes at a power level of 560 W.

-

Extraction and Purification: After cooling, extract the crude product with a suitable solvent. The product is then purified by recrystallization from ethanol.

Comprehensive Characterization of the Synthesized Product

Rigorous characterization is essential to confirm the identity and purity of the synthesized Ethyl 2,4-dimethylquinoline-3-carboxylate. The following section details the expected analytical data based on experimental findings and spectroscopic principles.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₅NO₂ | - |

| Molecular Weight | 229.27 g/mol | - |

| Melting Point | 95 °C | [7] |

| Appearance | Crystalline solid | [9] |

| Solubility | Soluble in organic solvents such as methanol, chloroform, and dichloromethane; poor solubility in water. | [9] |

Spectroscopic Analysis

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum provides a detailed map of the hydrogen atoms within the molecule, confirming the presence of the ethyl ester and methyl groups, as well as the substitution pattern on the quinoline core.

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J) |

| 8.0 | m | 2H | Aromatic-H | |

| 7.68 | m | 1H | Aromatic-H | |

| 7.45 | m | 1H | Aromatic-H | |

| 4.5 | q | 2H | -OCH₂CH₃ | 8 Hz |

| 2.75 | s | 3H | C4-CH₃ | |

| 2.65 | s | 3H | C2-CH₃ | |

| 1.42 | t | 3H | -OCH₂CH₃ | 8 Hz |

Note: The ¹H NMR data is sourced from Kumar et al. (2016).[7]

2.2.2. ¹³C NMR Spectroscopy

Expected Chemical Shift Ranges:

-

Carbonyl Carbon (-COO-): ~165-170 ppm

-

Aromatic & Heteroaromatic Carbons: ~120-150 ppm

-

Methylene Carbon (-OCH₂-): ~60-65 ppm

-

Methyl Carbons (-CH₃): ~14-25 ppm

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum is crucial for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3066 | Medium | Aromatic C-H stretch |

| 2931 | Medium | Aliphatic C-H stretch |

| 1724 | Strong | C=O stretch (ester) |

| 1616, 1587 | Medium-Strong | C=C and C=N stretches (quinoline ring) |

| 1212, 1082 | Strong | C-O stretch (ester) |

| 758 | Strong | Aromatic C-H bend (out-of-plane) |

Note: The IR data is sourced from Kumar et al. (2016).[7]

2.2.4. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion Peak (M⁺): Expected at m/z = 229.

-

Predicted Fragmentation Pattern: Common fragmentation pathways for esters include the loss of the alkoxy group (-OCH₂CH₃, 45 Da) and the loss of the entire ester group. Cleavage of the bonds adjacent to the quinoline ring is also possible.

Potential Applications and Future Directions

The quinoline nucleus is a well-known pharmacophore, and its derivatives have been investigated for a wide range of therapeutic applications. While specific biological studies on Ethyl 2,4-dimethylquinoline-3-carboxylate are not extensively documented in the available literature, its structural features suggest several promising avenues for research.

-

Antiproliferative Activity: Many quinoline-3-carboxylate derivatives have demonstrated potential as anticancer agents.[2] The title compound could be evaluated for its cytotoxic effects against various cancer cell lines.

-

Antimicrobial Properties: The quinoline ring is a key component of several antibacterial and antimalarial drugs. Ethyl 2,4-dimethylquinoline-3-carboxylate could be screened for its activity against a panel of pathogenic bacteria and fungi.

-

Enzyme Inhibition: The structural similarity to other known enzyme inhibitors suggests that this compound could be a candidate for screening against various enzymatic targets, such as kinases or dihydroorotate dehydrogenase.[10]

Further derivatization of the ethyl ester or modification of the methyl groups could lead to a library of related compounds for structure-activity relationship (SAR) studies, potentially yielding new therapeutic leads.

Safety, Handling, and Disposal

As a laboratory chemical, Ethyl 2,4-dimethylquinoline-3-carboxylate should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not universally available, general precautions for quinoline derivatives and fine chemicals should be followed.[11][12]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a chemical fume hood.[11]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. This may involve incineration in a licensed chemical waste disposal facility.

Conclusion

Ethyl 2,4-dimethylquinoline-3-carboxylate is a valuable heterocyclic compound with a straightforward synthesis via the well-established Friedländer annulation. Both classical thermal and modern microwave-assisted methods provide efficient access to this molecule. Its characterization is well-defined by a combination of spectroscopic techniques and physical property measurements. While its specific biological activities require further investigation, its structural features make it a promising candidate for screening in drug discovery programs, particularly in the areas of oncology and infectious diseases. This guide provides a solid foundation for researchers to synthesize, characterize, and explore the potential of this intriguing quinoline derivative.

References

-

Bazgir, A. (2009). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1682. Available at: [Link]

-

Jia, C.-S., Zhang, Z., Tu, S.-J., & Wang, G.-W. (2006). Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Organic & Biomolecular Chemistry, 4(1), 104-110. Available at: [Link]

-

Kumar, S., & Sharma, P. (2016). Synthesis of Ethyl-2,4-dimethylquinoline-3- carboxylate using different heterogeneous catalysts in dry media under microwave ir-. Journal of Emerging Technologies and Innovative Research, 3(12), 213-216. Available at: [Link]

-

Wikipedia contributors. (2023, December 27). Friedländer synthesis. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]

-

ChemBK. (2024). 2,4-DIMETHYLQUINOLINE-3-CARBOXYLIC ACID. ChemBK. Retrieved from [Link]

-

SynArchive. (n.d.). Friedländer synthesis. SynArchive. Retrieved from [Link]

- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-cancer agents in medicinal chemistry, 20(16), 1981–1991.

-

Royal Society of Chemistry. (2013). Supporting Information. Royal Society of Chemistry. Retrieved from [Link]

-

Reyes-lópez, V., et al. (2015). Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o939–o940. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Scientific reports, 12(1), 21703. Available at: [Link]

-

PubChem. (n.d.). Ethyl quinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of pyrano[3,2-c]quinoline-4-carboxylates and 2-(4-oxo-1,4-dihydroquinolin-3-yl)fumarates. ResearchGate. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2021). In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. Pharmaceuticals, 14(11), 1165. Available at: [Link]

-

Chang, C.-H., et al. (2014). Concise synthesis of 2,3-disubstituted quinoline derivatives via ruthenium-catalyzed three-component deaminative coupling reaction. Organic Letters, 16(21), 5648–5651. Available at: [Link]

-

Locuson, C. W., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 61(17), 7823–7841. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of 2,4-Disubstituted Quinoline Derivatives via A3-Coupling: An EcoScale Evaluation. ResearchGate. Retrieved from [Link]

-

Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry, 2(4), 1048. Available at: [Link]

-

Drienovská, I., et al. (2004). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 58(2), 126-130. Available at: [Link]

Sources

- 1. Crystal structure of ethyl 2,4-dichloroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. synarchive.com [synarchive.com]

- 6. rsc.org [rsc.org]

- 7. jetir.org [jetir.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

Quinoline-3-Carboxylate Derivatives: A Comprehensive Technical Guide to Their Biological Activity

For Immediate Release

A Deep Dive into the Pharmacological Potential of Quinoline-3-Carboxylate Derivatives for Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active compounds.[1][2] Among its many derivatives, quinoline-3-carboxylates have emerged as a particularly promising class, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic potential of these versatile molecules.

The Quinoline Core: A Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural and synthetic compounds with significant biological properties.[3][4] Its derivatives have been extensively investigated and developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[5][6][7] The addition of a carboxylate group at the 3-position significantly influences the molecule's electronic properties and steric profile, often enhancing its interaction with biological targets.

Synthesis of Quinoline-3-Carboxylate Derivatives

The synthesis of quinoline-3-carboxylate derivatives can be achieved through various established and modern organic chemistry methodologies. A common and efficient approach involves a two-step reaction sequence.[1][8]

Exemplary Two-Step Synthesis Protocol:

Step 1: Synthesis of Ethyl 2-amino-5-chlorobenzoylacetate

-

To a solution of 2-amino-5-chlorobenzoic acid in ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8-10 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude ester, which can be purified by column chromatography.

Step 2: Cyclization to form the Quinoline-3-carboxylate core

-

The synthesized ethyl 2-amino-5-chlorobenzoylacetate is then reacted with an appropriate β-ketoester in the presence of a condensing agent like polyphosphoric acid (PPA) or under thermal conditions.

-

The reaction mixture is heated at a specific temperature (e.g., 120-140 °C) for a designated period.

-

After cooling, the reaction mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried.

-

The crude product is then recrystallized from a suitable solvent (e.g., ethanol) to yield the pure quinoline-3-carboxylate derivative.

Several other synthetic strategies exist, including the Combes and Conrad-Limpach syntheses, which involve the condensation of anilines with β-dicarbonyl compounds, as well as more modern approaches utilizing transition metal catalysis and microwave irradiation to improve yields and reaction times.[9][10]

Anticancer Activity: A Multifaceted Approach

Quinoline-3-carboxylate derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[5][11]

Mechanisms of Anticancer Action:

-

Induction of Apoptosis: A primary mechanism of action is the upregulation of intrinsic apoptosis pathways.[1][8][12] These compounds can trigger the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent programmed cell death.

-

Enzyme Inhibition: Certain derivatives are potent inhibitors of enzymes crucial for cancer cell proliferation and survival, such as tyrosine kinases, topoisomerases, and DNA polymerases.[5]

-

Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing the uncontrolled division of cancer cells.[13]

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH): Some quinoline carboxylic acids act as inhibitors of DHODH, a key enzyme in the de novo pyrimidine biosynthetic pathway, which is essential for DNA and RNA synthesis in rapidly dividing cancer cells.[14][15]

Structure-Activity Relationship (SAR) Insights:

The anticancer potency of quinoline-3-carboxylate derivatives is highly dependent on the nature and position of substituents on the quinoline ring.[2][12] For instance, the presence of specific hydrophobic groups at the C2 position and a carboxylic acid moiety at the C4 position have been identified as critical for DHODH inhibition.[15]

Quantitative Data on Anticancer Activity:

| Compound | Cell Line | IC50 (µM) | Reference |

| Derivative 4m | MCF-7 (Breast Cancer) | 0.33 | [1][12] |

| Derivative 4n | MCF-7 (Breast Cancer) | 0.33 | [1][12] |

| Derivative 4k | K562 (Leukemia) | 0.28 | [1][12] |

| Derivative 4m | K562 (Leukemia) | 0.28 | [1][12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of the quinoline-3-carboxylate derivatives and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Diagram: Anticancer Mechanism of Action

Caption: Key anticancer mechanisms of quinoline-3-carboxylate derivatives.

Antimicrobial Activity: Combating Microbial Resistance

Quinoline derivatives have a long history as antimicrobial agents, and the 3-carboxylate series is no exception.[13][16] They exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[13][17]

Mechanism of Antimicrobial Action:

The primary antibacterial mechanism of many quinoline carboxylic acids is the inhibition of bacterial DNA gyrase and topoisomerase IV.[14] These enzymes are essential for DNA replication, recombination, and repair in bacteria. By inhibiting these topoisomerases, the compounds prevent the bacteria from multiplying.

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Inoculum: Prepare a standardized bacterial suspension.

-

Serial Dilution: Perform serial dilutions of the quinoline-3-carboxylate derivatives in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram: Antimicrobial Workflow

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Antiviral and Anti-inflammatory Potential

Recent studies have highlighted the potential of quinoline-3-carboxylate derivatives as antiviral and anti-inflammatory agents.

Antiviral Activity:

Certain derivatives have shown in-vitro activity against viruses like SARS-CoV-2.[18] The proposed mechanism involves the inhibition of key viral enzymes, such as the main protease (NSP5) and exoribonuclease (NSP14), which are crucial for viral replication.[18] Some quinoline carboxylic acids also target host factors like dihydroorotate dehydrogenase (DHODH), which is essential for the replication of various RNA and DNA viruses.[19]

Anti-inflammatory Activity:

Quinoline-3-carboxylic acids have demonstrated significant anti-inflammatory properties.[20] Their mechanism of action can involve the downregulation of T-cell function and the inhibition of inflammatory mediators.[21] Studies have shown their effectiveness in animal models of inflammation and arthritis.[21][22]

Conclusion and Future Directions

Quinoline-3-carboxylate derivatives represent a versatile and highly promising scaffold in drug discovery. Their diverse biological activities, coupled with their synthetic accessibility, make them attractive candidates for the development of new therapeutic agents. Future research should focus on optimizing the structure-activity relationships for enhanced potency and selectivity, as well as conducting in-depth preclinical and clinical studies to validate their therapeutic potential in various disease areas. The continued exploration of this chemical space holds great promise for addressing unmet medical needs.

References

- A Technical Guide to the Biological Activity Screening of Novel Quinoline Derivatives - Benchchem. (n.d.).

- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981–1991.

- Di Mola, A., et al. (2024). In-vitro antiviral activity and in-silico targeted study of quinoline-3-carboxylate derivatives against SARS-Cov-2 isolate. Molecular Diversity, 28(4), 2651–2665.

- Mittal, R. K., & Purohit, P. (2020). Quinoline-3-carboxylate Derivatives: A New Hope as an Antiproliferative Agent. Anti-Cancer Agents in Medicinal Chemistry, 20(16), 1981–1991.

- Al-Soud, Y. A., et al. (2003). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Saudi Pharmaceutical Journal, 11(3), 114-121.

- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances.

- Synthesis of quinolines. (n.d.). Organic Chemistry Portal.

- Al-Qawasmeh, R. A., et al. (2020).